![molecular formula C11H12FN3 B6262752 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1156888-70-8](/img/no-structure.png)

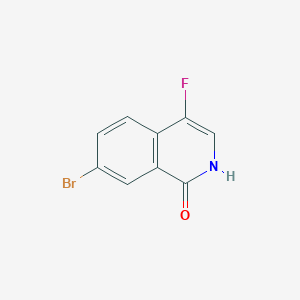

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and it is soluble in DMSO but insoluble in water .Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves the reaction of 2-fluoroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent to form the intermediate 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline. The intermediate is then purified and characterized using various analytical techniques.", "Starting Materials": [ "2-fluoroaniline", "3-methyl-1H-pyrazole-4-carbaldehyde", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline and 3-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the reaction mixture using column chromatography or recrystallization.", "Step 5: Characterize the intermediate product using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.", "Step 6: Further reactions can be carried out on the intermediate product to obtain the final product, 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline." ] } | |

Número CAS |

1156888-70-8 |

Nombre del producto |

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

Fórmula molecular |

C11H12FN3 |

Peso molecular |

205.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.